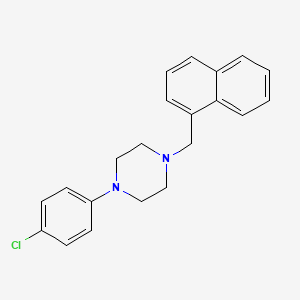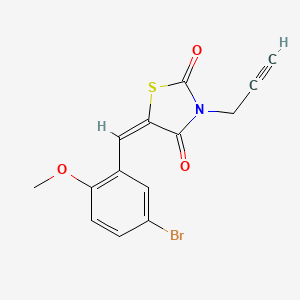![molecular formula C19H23N3O4S B3480613 N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide](/img/structure/B3480613.png)
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide
説明
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide, also known as MAG, is a small molecule that has been extensively studied for its potential therapeutic applications. MAG is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This interaction is critical for the activation of STAT3, which plays a key role in cancer progression, inflammation, and immune evasion.
作用機序
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide inhibits the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This interaction is critical for the activation of STAT3, which plays a key role in cancer progression, inflammation, and immune evasion. By inhibiting this interaction, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide prevents the activation of STAT3 and its downstream signaling pathways, leading to anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. In cancer cells, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide inhibits cell proliferation, induces apoptosis, and inhibits migration and invasion. In animal models of inflammatory diseases, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide reduces inflammation, inhibits cytokine production, and promotes tissue repair. In addition, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models of cancer.
実験室実験の利点と制限
One advantage of N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide is its specificity for the STAT3 pathway, which makes it a valuable tool for studying the role of STAT3 in cancer and inflammation. Another advantage is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one limitation of N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide. One direction is the development of more potent and selective inhibitors of the STAT3 pathway. Another direction is the investigation of the potential of N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide as a therapeutic agent in clinical trials. In addition, further research is needed to elucidate the mechanisms underlying the anti-tumor and anti-inflammatory effects of N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide, as well as its potential role in enhancing the efficacy of chemotherapy and immunotherapy.
科学的研究の応用
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. The inhibition of STAT3 activation by N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as arthritis and colitis. In addition, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models of cancer.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-12-9-13(2)19(14(3)10-12)27(25,26)20-11-18(24)22-17-7-5-16(6-8-17)21-15(4)23/h5-10,20H,11H2,1-4H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAFUJYSMGJDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methoxyphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480530.png)
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3480542.png)

![5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B3480548.png)
![methyl {2-bromo-6-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B3480552.png)
![5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3480568.png)



![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3480598.png)
![methyl 3-(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3480606.png)
![1-(4-chlorophenyl)-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3480609.png)

![4-{[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid](/img/structure/B3480612.png)